molecular formula C24H31N7O2 B2953423 3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one CAS No. 1005293-26-4

3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one

Numéro de catalogue: B2953423
Numéro CAS: 1005293-26-4
Poids moléculaire: 449.559
Clé InChI: JDGKXULQNIIFAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar triazole-pyrimidine hybrids has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole-pyrimidine core, a piperazine ring, and a methoxyphenyl group. Further structural analysis would require more specific data such as NMR or X-ray crystallography results .

Applications De Recherche Scientifique

Synthesis and Potential Antihypertensive Agents

One study focused on the synthesis of a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing structural similarities to the compound of interest. These compounds, including those with piperazine moieties, were prepared and evaluated for their antihypertensive activity. Certain compounds showed promising activity, highlighting the therapeutic potential of this chemical class in hypertension management (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Adenosine A2A Receptors Imaging

Another research avenue involves the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs). A derivative, "2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine," was synthesized for this purpose, showing favorable brain kinetics and suitable characteristics for A2AR imaging (Zhou et al., 2014).

Antimicrobial Activities

Compounds with the triazolo[4,5-d]pyrimidine core have also been synthesized for their potential antimicrobial properties. A study synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some compounds exhibiting good to moderate activity against tested microorganisms (Bektaş et al., 2007).

Adenosine A2a Receptor Antagonists

Research into adenosine A2a receptor antagonists has explored compounds with a [1,2,4]triazolo[1,5-c]pyrimidine core for their potential in treating Parkinson's disease. One study compared different heterocyclic cores, finding the triazolopyrimidine derivatives particularly effective and orally active in a mouse model of the disease (Vu et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available sources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Orientations Futures

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . The study of its potential applications in the treatment of neurodegenerative diseases could be a promising area of research .

Propriétés

IUPAC Name

3-cyclohexyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O2/c1-33-20-9-5-8-19(16-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)11-10-18-6-3-2-4-7-18/h5,8-9,16-18H,2-4,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKXULQNIIFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.